3-Nitro-1-nonyl-1H-pyrazole
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Overview
Description
3-Nitro-1-nonyl-1H-pyrazole: is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-nonyl-1H-pyrazole typically involves the reaction of nonylhydrazine with a suitable nitroalkene under acidic or basic conditions. The reaction proceeds through a cyclization mechanism, forming the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives and nitroalkenes, with solvents such as ethanol or methanol facilitating the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature control, pressure regulation, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-1-nonyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The nonyl chain can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Substitution: Halogenating agents or alkylating agents under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with varied functional groups.
Scientific Research Applications
Chemistry: 3-Nitro-1-nonyl-1H-pyrazole serves as a versatile intermediate in organic synthesis, enabling the construction of more complex heterocyclic systems. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also explored for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including corrosion inhibitors and polymer additives. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Nitro-1-nonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its reactivity, enabling the compound to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
3-Nitro-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a nonyl chain.
3-Nitro-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a nonyl chain.
3-Nitro-1-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a nonyl chain.
Uniqueness: 3-Nitro-1-nonyl-1H-pyrazole is unique due to its long nonyl chain, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This structural feature differentiates it from other nitro-substituted pyrazoles and contributes to its specific applications in various fields.
Properties
IUPAC Name |
3-nitro-1-nonylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-10-14-11-9-12(13-14)15(16)17/h9,11H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHDLJPSTRVXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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